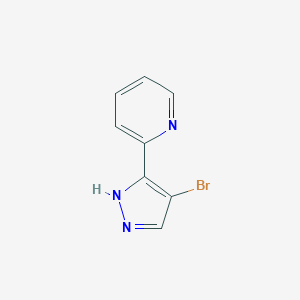

2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIUJGQXEDRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595712 | |

| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-52-7 | |

| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS: 166196-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound featuring a brominated pyrazole moiety linked to a pyridine ring, is a versatile building block in medicinal chemistry. Its structural similarity to purine bases has made it and its derivatives, particularly the isomeric pyrazolo[3,4-b]pyridines, attractive scaffolds for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the available information on 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, including its physicochemical properties, a representative synthesis protocol, and its potential applications in drug discovery, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 166196-52-7 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Purity | Typically >95% (commercially available) | |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the pyridine ring (typically in the range of 7.0-9.0 ppm), a proton on the pyrazole ring, and a broad singlet for the N-H proton of the pyrazole. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and pyrazole rings. |

| IR (Infrared) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is not widely published, a representative synthetic route can be devised based on established methods for the synthesis of similar pyrazole and pyrazolo[3,4-b]pyridine derivatives. A plausible approach involves the condensation of a β-diketone with hydrazine, followed by bromination.

Representative Experimental Protocol: Synthesis of a Pyrazole Ring

This protocol is a generalized procedure for the Knorr pyrazole synthesis, which is a common method for creating pyrazole rings.

-

Reaction Setup: A mixture of a 1,3-dicarbonyl compound and hydrazine hydrate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pyrazole derivative.

Biological Activity and Applications in Drug Discovery

The 2-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffold is of significant interest in drug discovery due to its prevalence in compounds exhibiting a wide range of biological activities. The pyrazolo[3,4-b]pyridine core, which can be formed from this compound, is a key pharmacophore in numerous kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several kinases, including:

-

c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation is implicated in various diseases, including neurodegenerative disorders and cancer.[2][3][4][5][6]

-

TANK-binding kinase 1 (TBK1): TBK1 plays a critical role in the innate immune response and has been linked to oncogenesis.[7]

-

Topoisomerase IIα: This enzyme is essential for DNA replication and chromosome segregation. Its inhibition is a key mechanism of action for several anticancer drugs.[8][9][10][11][12]

The bromine atom on the pyrazole ring of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine serves as a valuable handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against specific kinase targets.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways potentially modulated by derivatives of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and a general experimental workflow for kinase inhibitor screening.

Caption: JNK Signaling Pathway Inhibition.

Caption: TBK1 Signaling Pathway Inhibition.

Caption: Topoisomerase IIα Mechanism of Action and Inhibition.

Caption: General Workflow for Kinase Inhibitor Screening.

Conclusion

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a valuable heterocyclic intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent kinase inhibitors positions it as a compound of high interest for researchers in oncology, immunology, and neurodegenerative diseases. While detailed experimental data for this specific compound is limited in the public domain, the wealth of information on related pyrazolo[3,4-b]pyridine derivatives provides a strong foundation for its exploration in the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is warranted to fully elucidate their therapeutic potential.

References

- 1. 2-(4-Bromo-1H-pyrazol-3-yl)pyridine|lookchem [lookchem.com]

- 2. anygenes.com [anygenes.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Regulation of the catalytic function of topoisomerase II alpha through association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. uniprot.org [uniprot.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-brominated pyrazole moiety. The presence of multiple nitrogen atoms and a bromine substituent makes it an interesting scaffold for medicinal chemistry, potentially offering sites for hydrogen bonding and halogen bonding interactions with biological targets.

Table 1: General Properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

| Property | Value | Source |

| CAS Number | 166196-52-7 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Predicted LogP | 1.5 - 2.2 | [1] |

Experimental Protocols for Structure Elucidation

The structural confirmation of a novel or synthesized compound like 2-(4-Bromo-1H-pyrazol-3-yl)pyridine relies on a suite of spectroscopic techniques. The following are detailed, generalized protocols for the key analytical methods.

Synthesis (Hypothetical Protocol)

A plausible synthetic route to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine could involve the reaction of a substituted chalcone with hydrazine, followed by bromination, or a Suzuki coupling of a protected bromo-pyrazole with a pyridine boronic acid derivative. A generalized procedure for the synthesis of pyrazole-fused pyridine derivatives often involves a one-pot reaction of an α,β-unsaturated aldehyde, a cyclic 1,3-diketone, and an aminopyrazole.[2]

Materials:

-

Appropriate starting materials (e.g., a brominated pyrazole precursor and a pyridine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the protected bromo-pyrazole in a 4:1 mixture of 1,4-dioxane and water, add the pyridine boronic acid, sodium carbonate, and the palladium catalyst.

-

Heat the reaction mixture at 80°C for 6 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product using the spectroscopic methods outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine based on the analysis of analogous compounds and established spectroscopic principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals for the pyridine and pyrazole ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.6 | d | ~4.8 |

| Pyridine H-4 | ~7.8 | td | ~7.7, 1.8 |

| Pyridine H-3 | ~7.7 | d | ~7.9 |

| Pyridine H-5 | ~7.3 | ddd | ~7.5, 4.8, 1.2 |

| Pyrazole H-5 | ~7.6 | s | - |

| Pyrazole N-H | >10 | br s | - |

Note: Chemical shift predictions are based on data from similar pyridine-pyrazole structures.[4][5] The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~124 |

| Pyridine C-5 | ~121 |

| Pyrazole C-3 | ~145 |

| Pyrazole C-5 | ~130 |

| Pyrazole C-4 | ~95 |

Note: Predictions are based on typical chemical shifts for pyridine and brominated pyrazole rings.[4][5]

Predicted Mass Spectrometry Data

The mass spectrum should show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 223/225 | [M]⁺, Molecular ion peak (C₈H₆⁷⁹BrN₃⁺ / C₈H₆⁸¹BrN₃⁺) |

| 144 | [M - Br]⁺ |

| 78 | [Pyridine]⁺ |

Note: The fragmentation pattern of bromo-N-heterocycles often involves the loss of the bromine radical.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds within the pyrazole and pyridine rings.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3150-3000 | Aromatic C-H stretching |

| ~3100 (broad) | N-H stretching (pyrazole) |

| ~1600-1450 | C=C and C=N ring stretching (pyridine and pyrazole) |

| ~750-800 | C-H out-of-plane bending |

| ~600-500 | C-Br stretching |

Note: The N-H stretching band of the pyrazole is often broad due to hydrogen bonding.[6][7][8]

Visualization of the Elucidation Workflow

The logical flow of experiments for the structure elucidation of a synthesized compound can be visualized as follows:

Conclusion

The structure elucidation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine can be confidently achieved through a combination of modern spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification is paramount. The presented protocols and predicted data offer a valuable resource for researchers working with this and structurally related compounds, facilitating efficient synthesis, characterization, and subsequent application in various scientific domains. The unique combination of a pyridine and a brominated pyrazole moiety suggests that this compound could be a valuable building block for the development of novel therapeutics and functional materials.

References

- 1. 2-(4-Bromo-1H-pyrazol-3-yl)pyridine|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties and Solubility of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole ring. Such structures are of significant interest in medicinal chemistry and materials science.[1][2] The physicochemical properties of pyrazole derivatives are heavily influenced by the nitrogen atoms and the electronic effects of their substituents.[3]

The core data for this compound is summarized below. It should be noted that some values are predicted (computational) due to a lack of experimentally determined data in the literature.

Data Summary: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 166196-52-7 | [4][5] |

| Molecular Formula | C₈H₆BrN₃ | [4][5] |

| Molecular Weight | 224.06 g/mol | [4][6] |

| Appearance | Data not available. A related hydrochloride salt appears as an off-white powder.[1] | |

| Melting Point | Data not available. A structurally similar compound, 4-Bromo-2-(1H-pyrazol-3-yl)phenol, has a melting point of 158 - 162 °C.[7] | |

| Boiling Point | Data not available. | |

| LogP (Calculated) | 2.234 | [4] |

| XLogP3 (Calculated) | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere.[4] |

Solubility Profile

Direct quantitative solubility data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in various solvents is not extensively documented in peer-reviewed literature. However, the molecular structure, containing both a pyridine and a pyrazole ring, suggests a degree of polarity and the potential for hydrogen bonding, which would influence its solubility.

-

General Expectations : Pyridine itself is a water-soluble liquid.[8] The pyrazole ring is also a feature in numerous pharmacologically active agents, which typically require some level of aqueous solubility for bioavailability.[9][10]

-

Solvent Considerations : It is anticipated to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.

-

Aqueous Solubility : Solubility in aqueous media may be limited. The hydrochloride salt of a related compound, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, was developed to enhance solubility, suggesting the free base may have poor water solubility.[1]

For definitive quantitative analysis, experimental determination is required. The following sections outline standard protocols for this purpose.

Experimental Protocols for Property Determination

The following are detailed methodologies for experimentally determining the solubility and other physical properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Protocol for Solubility Determination (Gravimetric Method)

This classical method is highly accurate for determining the equilibrium solubility of a compound.[11]

Objective: To determine the mass of the compound that can dissolve in a given volume of solvent at a specific temperature.

Materials:

-

2-(4-Bromo-1H-pyrazol-3-yl)pyridine (high purity)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Sealed vials or flasks

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filter)

-

Analytical balance

-

Volumetric glassware

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine to a known volume of the chosen solvent in a sealed vial. This ensures that undissolved solid remains.

-

Equilibration: Place the vial in a constant temperature shaker and agitate for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[11]

-

Separation of Solid: Separate the undissolved solid from the solution. This can be achieved by centrifuging the sample and carefully collecting the supernatant or by filtering the solution through a syringe filter.[12]

-

Sample Measurement: Accurately transfer a known volume or weight of the clear, saturated supernatant into a pre-weighed container.[11]

-

Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[12]

-

Final Weighing: After the solvent is fully removed, cool the container in a desiccator and weigh the solid residue.

-

Calculation: Calculate the solubility using the mass of the residue and the volume of the supernatant used. The result is typically expressed in g/L or mg/mL.

Protocol for Solubility Determination (UV-Visible Spectrophotometry)

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[12]

Objective: To determine the concentration of the compound in a saturated solution by measuring its light absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen solvent.[12]

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a linear calibration curve.[12]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

-

Carefully dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.[12]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and characterization workflows relevant to this compound.

Caption: A flowchart illustrating two common experimental workflows for determining the solubility of a chemical compound.

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel or newly synthesized compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. liberty360.ca [liberty360.ca]

- 3. ijtsrd.com [ijtsrd.com]

- 4. 2-(4-Bromo-1H-pyrazol-3-yl)pyridine|lookchem [lookchem.com]

- 5. 2-(4-Bromo-1H-pyrazol-3-yl)pyridine | 166196-52-7 [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Technical Overview

For Immediate Release

An In-depth Guide to the ¹H and ¹³C NMR Spectra of the Heterocyclic Compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of novel molecules.

Introduction

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural scaffold, which combines both pyridine and pyrazole moieties. Accurate structural determination is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous assignment of the chemical structure of organic molecules in solution. This guide presents a comprehensive, albeit currently predicted, overview of the expected ¹H and ¹³C NMR spectral data for this compound.

It is important to note that as of the compilation of this guide, specific, experimentally verified and assigned ¹H and ¹³C NMR data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine were not available in the public domain literature. The data presented herein is based on the analysis of closely related analogues and predictive models. Therefore, this document serves as a reference for expected spectral features and a framework for the analysis of experimentally acquired data.

Predicted Spectroscopic Data

The anticipated ¹H and ¹³C NMR spectral data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are summarized in the tables below. These predictions are based on established chemical shift principles and data from similar pyridine and pyrazole derivatives.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 14.0 | br s | - | N-H (pyrazole) |

| ~8.6 - 8.7 | d | ~4.5 - 5.5 | H-6' (Pyridine) |

| ~7.8 - 7.9 | td | ~7.5 - 8.0, ~1.5 - 2.0 | H-4' (Pyridine) |

| ~7.7 - 7.8 | s | - | H-5 (Pyrazole) |

| ~7.3 - 7.4 | ddd | ~7.5 - 8.0, ~4.5 - 5.5, ~1.0 | H-5' (Pyridine) |

| ~7.2 - 7.3 | d | ~7.5 - 8.0 | H-3' (Pyridine) |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may be broad.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2' (Pyridine) |

| ~149.0 | C-6' (Pyridine) |

| ~145.0 | C-3 (Pyrazole) |

| ~137.0 | C-4' (Pyridine) |

| ~125.0 | C-5 (Pyrazole) |

| ~122.0 | C-5' (Pyridine) |

| ~121.0 | C-3' (Pyridine) |

| ~95.0 | C-4 (Pyrazole) |

Structural Representation and Numbering

The chemical structure and the numbering convention used for the assignment of NMR signals are depicted in the following diagram.

Figure 1. Chemical structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine with atom numbering.

Experimental Protocols

While specific experimental details for the acquisition of the NMR spectra of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are not available, a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this type of compound is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of the N-H proton signal.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans or more may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing NMR data for structural elucidation is illustrated below.

Figure 2. A conceptual workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. The tabulated predicted data, along with the provided experimental protocols and workflow, will serve as a valuable resource for researchers working with this compound. It is anticipated that experimental verification of this data will become available in the scientific literature, which will further solidify the structural characterization of this important heterocyclic molecule. Researchers are encouraged to use this guide as a starting point for their own spectral interpretations and to contribute their findings to the broader scientific community.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mass Spectrometry of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide presents predicted fragmentation patterns based on established principles for related heterocyclic compounds. A comprehensive, representative experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Predicted Mass Spectrometry Data

The mass spectrum of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the pyrazole and pyridine rings, as well as the loss of the bromine atom. The presence of bromine, with its two isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).

The predicted quantitative data for the major ions is summarized in the table below.

| Predicted m/z | Predicted Relative Abundance (%) | Ion Structure/Formula | Notes |

| 223/225 | 80 | [C8H6BrN3]+• | Molecular ion (M+•), showing the isotopic pattern of one bromine atom. |

| 144 | 100 | [C8H6N3]+ | Fragment resulting from the loss of the bromine radical (•Br). |

| 117 | 40 | [C7H5N2]+ | Fragment from the loss of HCN from the [M-Br]+ ion. |

| 90 | 30 | [C6H4N]+ | Further fragmentation, possibly loss of another HCN molecule. |

| 78 | 50 | [C5H4N]+ | Pyridine cation radical. |

Predicted Fragmentation Pathway

The fragmentation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine under electron ionization is anticipated to follow a logical pathway initiated by the loss of the bromine atom, followed by the characteristic fragmentation of the resulting heterocyclic structures.

Caption: Predicted Fragmentation Pathway of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol suitable for the analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

1. Sample Preparation:

-

Dissolve a 1 mg/mL stock solution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in a suitable solvent such as methanol or dichloromethane.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

If necessary, derivatization can be performed to improve volatility and thermal stability, although it is not expected to be required for this compound.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern to confirm the structure.

Experimental Workflow

The general workflow for the GC-MS analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is depicted below.

Caption: General Workflow for GC-MS Analysis.

X-ray Crystal Structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of analogs of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The spatial arrangement of atoms and the nature of intermolecular interactions are crucial for understanding the physicochemical properties, biological activity, and potential applications of these compounds. This document summarizes key crystallographic data, details experimental protocols for structure determination, and illustrates the underlying scientific workflows.

Introduction to Pyrazolyl-Pyridine Scaffolds

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which act as both hydrogen bond donors and acceptors. This dual nature allows them to form diverse supramolecular assemblies. When coupled with a pyridine ring, the resulting 2-(pyrazol-3-yl)pyridine moiety becomes a versatile bidentate ligand in coordination chemistry and a key building block for pharmacologically active molecules. The introduction of a bromine atom at the 4-position of the pyrazole ring significantly influences the electronic properties and steric profile of the molecule, impacting its crystal packing and interaction with biological targets.

Crystallographic Data of Analogs

While the crystal structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine itself is not publicly available in crystallographic databases as of this writing, the structures of several closely related analogs have been determined, providing valuable insights into the conformational preferences and packing motifs of this class of compounds. Below are the crystallographic data for two such analogs.

Analog 1: 4-bromo-2-(1H-pyrazol-3-yl)phenol

A phenol analog, where the pyridine nitrogen is replaced by a hydroxylated phenyl ring, offers a close comparison. The near planarity of the molecule is a key feature, stabilized by an intramolecular hydrogen bond.

| Parameter | Value |

| Chemical Formula | C₉H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.255(3) |

| b (Å) | 4.4119(9) |

| c (Å) | 25.923(5) |

| α (°) | 90 |

| β (°) | 107.99(3) |

| γ (°) | 90 |

| Volume (ų) | 1768.2(7) |

| Z | 8 |

| Temperature (K) | 150 |

| R-factor (Rgt(F)) | 0.0450 |

Table 1: Crystallographic data for 4-bromo-2-(1H-pyrazol-3-yl)phenol.

Analog 2: 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine

This analog features a pyrimidine ring instead of pyridine and includes additional substitutions. The near co-planarity between the pyrazole and pyrimidine rings is a notable structural aspect.[1] The asymmetric unit of this compound contains two independent molecules.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁BrN₄O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9053(16) |

| b (Å) | 10.045(2) |

| c (Å) | 16.807(3) |

| α (°) | 75.34(3) |

| β (°) | 77.98(3) |

| γ (°) | 80.78(3) |

| Volume (ų) | 1254.7(4) |

| Z | 4 |

| Temperature (K) | 173 |

| R-factor (R[F² > 2σ(F²)]) | 0.047 |

Table 2: Crystallographic data for 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The general procedures are outlined below, based on methodologies reported for similar compounds.

Synthesis and Crystallization

The synthesis of pyrazolyl-pyridine derivatives often involves the condensation of a substituted hydrazine with a diketone, followed by cyclization. For obtaining single crystals suitable for X-ray diffraction, various techniques can be employed:

-

Slow Evaporation: A common method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature. For instance, colorless block-like crystals of 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine were obtained by dissolving the compound in an ethanol/acetone mixture and allowing it to evaporate over two weeks.[1]

-

Recrystallization: This involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. Single crystals of 4-bromo-2-(1H-pyrazol-3-yl)phenol were obtained by recrystallization from methanol.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Layering: For more complex systems, such as metal complexes, a layering technique can be used. This involves carefully layering a solution of the ligand over a solution of a metal salt, often with an intermediate buffer layer. Crystals form at the interface over several weeks.[2]

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150-173 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. For the 4-halogenated-1H-pyrazoles, data were collected using graphite monochromated Mo-Kα radiation (λ = 0.71073 Å).[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. For example, the structure of 4-iodo-1H-pyrazole was solved via intrinsic phasing with SHELXT and refined by the least-squares method in SHELXL.[3] Hydrogen atoms are typically placed at geometrically idealized positions and refined using a riding model.

Structural Analysis and Molecular Interactions

The crystal structures of 2-(4-bromo-1H-pyrazol-3-yl)pyridine analogs reveal important details about their molecular geometry and intermolecular interactions.

In 4-bromo-2-(1H-pyrazol-3-yl)phenol, the molecule is nearly planar, with a dihedral angle of 8.6(2)° between the pyrazole and phenyl rings. This planarity is stabilized by an intramolecular O—H···N hydrogen bond. The crystal packing is further influenced by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.

For 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine, the dihedral angles between the pyrazole and pyrimidine rings are very small (1.28(17)° and 1.56(17)°), indicating a high degree of planarity in the core structure.[1]

The presence of the bromine atom allows for potential halogen bonding interactions (C-Br···X), which can play a significant role in directing the crystal packing. Hirshfeld surface analysis of related brominated compounds shows that H···Br/Br···H contacts contribute significantly to the overall crystal packing.[2]

Visualizing the Workflow

The process of determining a crystal structure follows a logical progression from synthesis to final structural analysis. This workflow is depicted in the diagram below.

Workflow for X-ray Crystal Structure Determination.

Conclusion

The X-ray crystal structures of 2-(4-bromo-1H-pyrazol-3-yl)pyridine analogs provide fundamental information for rational drug design and the development of new materials. The data presented in this guide highlight the near planarity of the pyrazolyl-heterocycle core and the importance of hydrogen bonding in dictating the supramolecular architecture. The detailed experimental protocols offer a practical reference for researchers working on the synthesis and structural characterization of novel heterocyclic compounds. Future work to obtain the crystal structure of the parent 2-(4-bromo-1H-pyrazol-3-yl)pyridine will be invaluable for completing the structural landscape of this important class of molecules.

References

An In-depth Technical Guide to the Thermodynamic Properties of Brominated Pyrazolylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrazolylpyridines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their therapeutic efficacy, stability, and bioavailability are intrinsically linked to their thermodynamic properties. Understanding the enthalpy, entropy, and Gibbs free energy of formation is crucial for predicting reaction spontaneity, equilibrium positions, and the overall stability of these molecules. This guide outlines the state-of-the-art experimental and computational approaches for determining these critical parameters.

Thermodynamic Properties of Analogous Compounds

To provide a frame of reference, the following tables summarize available thermodynamic data for pyridine, a core component of pyrazolylpyridines. This data can serve as a baseline for understanding the thermodynamic contributions of the pyridine moiety.

Table 1: Thermodynamic Properties of Pyridine (C₅H₅N)

| Property | Value | Units | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 40.21 | kJ/mol | [1] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2782.1 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 140.4 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 190.4 | kJ/mol | [2] |

| Liquid Phase Molar Entropy at Standard Conditions (S°liquid) | 176.8 | J/mol·K | [2] |

Table 2: Thermochemistry of Pyridinium-based Ionic Liquids

The following data illustrates the enthalpy of reaction for the formation of pyridinium-based ionic liquids from pyridine and n-alkyl bromides, as determined by Differential Scanning Calorimetry (DSC). This provides insight into the thermodynamics of reactions involving the pyridine nitrogen.[3]

| n-Alkyl Bromide | Reaction Enthalpy (ΔrH) (kJ/mol) |

| n-butyl bromide | -86.7 ± 0.8 |

| n-pentyl bromide | -86.2 ± 1.0 |

| n-hexyl bromide | -86.8 ± 1.2 |

| n-heptyl bromide | -86.3 ± 1.8 |

| n-octyl bromide | -86.4 ± 1.2 |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties relies on a suite of calorimetric and analytical techniques. These methods, while not yet applied to brominated pyrazolylpyridines, are the standard for other organic compounds.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation (ΔfH°) of organic compounds. For halogenated compounds, specialized techniques are required.

-

Methodology:

-

A precisely weighed sample of the brominated pyrazolylpyridine is placed in a crucible within a high-pressure vessel (bomb).

-

A small amount of a reducing agent, such as arsenic trioxide (As₂O₃), is often added to ensure the quantitative conversion of bromine to bromide ions (Br⁻) during combustion.

-

The bomb is filled with high-pressure oxygen and submerged in a known volume of water in a calorimeter.

-

The sample is ignited, and the resulting temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's Law, incorporating the enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HBr).

-

Differential Scanning Calorimetry (DSC)

DSC is employed to measure heat capacities and enthalpies of phase transitions (e.g., melting and boiling).

-

Methodology:

-

A small, encapsulated sample of the brominated pyrazolylpyridine and an inert reference are placed in the DSC instrument.

-

The instrument heats the sample and reference at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow provides data on the heat capacity and the enthalpy of phase transitions.

-

Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance as a function of temperature.

-

Methodology (Knudsen Effusion Method):

-

The sample is placed in a Knudsen cell, which is a container with a small orifice.

-

The cell is heated to a specific temperature in a vacuum.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of effusion using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the Clausius-Clapeyron equation.

-

Computational Protocols for Thermodynamic Prediction

Given the challenges in synthesizing and experimentally analyzing every novel compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting thermodynamic properties.[4]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the thermodynamic properties of molecules.

-

Methodology:

-

Geometry Optimization: The 3D structure of the brominated pyrazolylpyridine molecule is optimized to find its lowest energy conformation. A common functional and basis set for such calculations is B3LYP/6-31G*.[5][6]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be accurately determined.[5][6]

-

Calculation of Thermodynamic Properties: From the results of the frequency analysis and the isodesmic reaction calculations, the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cv) can be calculated.[7]

-

Visualizing the Workflow for Thermodynamic Characterization

The following diagram illustrates a comprehensive workflow for determining the thermodynamic properties of a novel compound like a brominated pyrazolylpyridine, integrating both experimental and computational approaches.

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

While direct thermodynamic data for brominated pyrazolylpyridines remains to be established, this guide provides a robust framework for researchers in the field. By employing the detailed experimental and computational protocols outlined, scientists can systematically determine the essential thermodynamic properties of these promising compounds. Such data is invaluable for advancing drug development, optimizing synthetic routes, and understanding the fundamental physicochemical behavior of brominated pyrazolylpyridines. The synergy between advanced computational methods and precise experimental measurements will be key to unlocking the full potential of this important class of molecules.

References

- 1. Pyridine [webbook.nist.gov]

- 2. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. chemical.journalspub.info [chemical.journalspub.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Review of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in Kinase Inhibitor Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound with the CAS number 166196-52-7, has emerged as a pivotal building block in medicinal chemistry. Its unique structural architecture, featuring a reactive bromine atom on the pyrazole ring, makes it a valuable intermediate in the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive review of the research surrounding 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, focusing on its synthesis, biological significance as a scaffold for kinase inhibitors, and the signaling pathways it has been designed to target. The information is tailored for professionals in drug discovery and development, offering detailed experimental insights and a structured overview of relevant data.

Core Compound Profile

| Property | Value | Reference |

| Chemical Name | 2-(4-Bromo-1H-pyrazol-3-yl)pyridine | [1] |

| CAS Number | 166196-52-7 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 102-106 °C | [2] |

| Solubility | Moderately soluble in dichloromethane and acetone | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)pyridine and its derivatives often involves multi-step reaction sequences. While a single, universally adopted protocol is not documented, the literature points to several reliable synthetic strategies. A common approach involves the construction of the pyrazole-pyridine scaffold followed by selective bromination.

General Synthetic Workflow

A plausible and commonly referenced synthetic approach can be visualized as a multi-stage process, beginning with the formation of the core heterocyclic structure and culminating in the desired brominated product.

Caption: General synthetic workflow for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite based on analogous syntheses of pyrazolyl-pyridines and subsequent bromination, as described in the broader chemical literature.

Step 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

-

Reaction Setup: To a solution of a suitable pyridine-containing precursor, such as 1-(pyridin-2-yl)ethanone, in a solvent like ethanol, add hydrazine hydrate.

-

Reaction Conditions: The mixture is typically refluxed for several hours (4-12 h) in the presence of a catalyst, such as acetic acid.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(1H-pyrazol-3-yl)pyridine.

Step 2: Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

-

Reaction Setup: Dissolve 2-(1H-pyrazol-3-yl)pyridine in a suitable solvent such as chloroform or dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization to afford 2-(4-bromo-1H-pyrazol-3-yl)pyridine.

Biological Significance and Applications

The 2-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold is a cornerstone in the development of kinase inhibitors. The pyrazole and pyridine rings serve as key pharmacophores that can form critical hydrogen bonds and other interactions within the ATP-binding pocket of various kinases. The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space and optimization of potency and selectivity. This makes the compound a key intermediate for creating libraries of potential drug candidates.

Derivatives of this core structure have shown significant inhibitory activity against several important kinase targets, including c-Jun N-terminal Kinase (JNK) and TANK-binding kinase 1 (TBK1).

Quantitative Data on Derivatives

While specific inhibitory data for the parent compound 2-(4-bromo-1H-pyrazol-3-yl)pyridine is not widely published, extensive research on its derivatives demonstrates the scaffold's potential. The following tables summarize the inhibitory activities of closely related analogs.

Table 1: JNK Inhibitory Activity of Pyrazole-Pyridine/Pyrimidine Analogs

| Compound ID | Target | IC₅₀ (nM) | Cell-Based Activity | Reference |

| 8a | JNK3 | 227 | Neuroprotective effects against Aβ₁₋₄₂-induced toxicity | [3][4] |

| 7a | JNK3 | 635 | Selective vs. JNK1, JNK2, p38α, GSKβ | [4] |

| 24a | JNK3 | 12 | Mitigates Aβ₁₋₄₂-induced c-Jun phosphorylation | [5] |

| 26a | JNK3 | 19 | Favorable BBB permeability in PAMPA assay | [5] |

| 1c | JNK3 | 99.0 | Apoptosis induction in leukemia cells | [6] |

| 1f | JNK3 | 97.4 | Weak activity against CYP enzymes and hERG | [6] |

Table 2: TBK1 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

| Compound ID | Target | IC₅₀ (nM) | Cell-Based Activity | Reference |

| 15y | TBK1 | 0.2 | Micromolar antiproliferation in A375, U87MG cells | [7][8] |

| BX795 (Reference) | TBK1 | 7.1 | Inhibits downstream IFN signaling | [8] |

| MRT67307 (Reference) | TBK1 | 28.7 | Inhibits downstream IFN signaling | [8] |

Signaling Pathway Involvement

The therapeutic potential of 2-(4-bromo-1H-pyrazol-3-yl)pyridine-based inhibitors lies in their ability to modulate key signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by stress stimuli such as inflammatory cytokines and oxidative stress. Dysregulation of the JNK pathway is linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cancer. JNK3, in particular, is predominantly expressed in the brain, making it an attractive target for neurological disorders. Inhibitors based on the pyrazole-pyridine scaffold can block the ATP-binding site of JNK, preventing the phosphorylation of downstream targets like c-Jun and thereby mitigating pathological processes.

Caption: Inhibition of the JNK signaling pathway by pyrazole-pyridine analogs.

TANK-binding kinase 1 (TBK1) Signaling Pathway

TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune system, particularly in the antiviral response through the production of type I interferons (IFNs). It is also involved in NF-κB activation, autophagy, and cell proliferation. Aberrant TBK1 activity has been implicated in certain cancers and autoimmune diseases. Pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure, have been developed as highly potent TBK1 inhibitors, demonstrating the scaffold's utility in targeting this pathway.

Caption: Inhibition of the TBK1 signaling pathway by pyrazolopyridine analogs.

Conclusion

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a highly valuable and versatile intermediate in modern drug discovery. Its synthetic tractability, coupled with the proven efficacy of its derivatives against key therapeutic targets like JNK and TBK1, underscores its importance for researchers in oncology, neurobiology, and immunology. The ability to readily functionalize the bromine atom allows for the systematic optimization of lead compounds, paving the way for the development of next-generation selective kinase inhibitors. This technical guide consolidates the existing knowledge on this compound, providing a solid foundation for its continued application in the pursuit of novel therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted pyrazole scaffolds in medicinal chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Scaffolds in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating significant efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the biological activities of substituted pyrazole scaffolds, presenting key quantitative data, detailed experimental methodologies for activity assessment, and visual representations of critical signaling pathways to aid researchers in the field of drug discovery and development.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3] The drug Celecoxib, a diaryl-substituted pyrazole, is a cornerstone example of a selective COX-2 inhibitor.[1]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory mechanism of many pyrazole derivatives involves blocking the active site of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The selectivity for COX-2 is often attributed to the presence of specific substituents, such as a sulfonamide group, which can bind to a secondary pocket present in the COX-2 active site but not in COX-1.[4]

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Quantitative Data: COX-1/COX-2 Inhibition

The efficacy and selectivity of pyrazole derivatives as anti-inflammatory agents are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies better selectivity for COX-2.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 28.0 | 0.091 | ~307 | [5] |

| Celecoxib | 82.0 | 6.8 | 12 | [6] |

| Celecoxib | - | 0.040 | - | |

| Rofecoxib | >100 | 25.0 | >4.0 | [6] |

| Compound 2a | - | 0.01987 | - | [7] |

| Compound 3b | - | 0.03943 | 22.21 | [7] |

| Compound 5b | - | 0.03873 | 17.47 | [7] |

| Compound 190a | 0.263 | 0.017 | 15.5 | [2] |

Experimental Protocols

This protocol outlines a common method for determining the COX-1/COX-2 inhibitory activity of test compounds.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate (black, flat-bottom)

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor.

-

Reaction Setup: To each well of the 96-well plate, add:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of test compound dilution (or DMSO for control)

-

10 µL of COX-1 or COX-2 enzyme solution. For background wells, use heat-inactivated enzyme.

-

-

Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Signal Detection: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 25-37°C.[8][9]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the control (100% activity). Calculate IC50 values by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

-

This is a standard in vivo model to assess acute anti-inflammatory activity.[5][10]

-

Materials:

-

Male Wistar or Sprague-Dawley rats (180-250 g)

-

1% (w/v) λ-Carrageenan suspension in sterile saline

-

Test compounds and reference drug (e.g., Indomethacin) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

-

Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat.

-

Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis: Calculate the edema volume as the difference between the paw volume at each time point and the initial baseline volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

-

Anticancer Activity

The pyrazole scaffold is a key component in several modern anticancer agents, particularly kinase inhibitors.[6][7] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signal transduction pathways necessary for tumor growth and angiogenesis.[11] Marketed drugs like Axitinib (VEGFR inhibitor) and Ruxolitinib (JAK inhibitor) highlight the therapeutic success of this scaffold.[6]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are often overexpressed in tumors and play a crucial role in angiogenesis (new blood vessel formation) and cell proliferation. Pyrazole-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation events that trigger downstream signaling pathways, ultimately leading to reduced tumor growth and metastasis.[12][13]

Figure 2: Mechanism of Kinase Inhibition by Pyrazole Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyrazole derivatives is commonly evaluated by their IC50 values against various human cancer cell lines.

| Compound/Drug | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |

| Compound 22 | MCF-7 (Breast) | 2.82 | [14] |

| Compound 23 | A549 (Lung) | 3.14 | [14] |

| Compound 33 | MCF-7 (Breast) | 0.57 | [2] |

| Compound 42 | WM266.4 (Melanoma) | 0.12 | [2] |

| Compound 116b | MCF-7 (Breast) | 16.50 | [11] |

| Compound 6b | HNO-97 (Head & Neck) | 10.5 | [15] |

| Compound 6d | HNO-97 (Head & Neck) | 10.0 | [15] |

| Compound 18h | MDA-MB-231 (Breast) | 7.18 | [13] |

| Compound 24 | HepG2 (Liver) | 0.05 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]

-

Materials:

-

Human cancer cell line(s) of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Test compounds and reference drug (e.g., Doxorubicin)

-

96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and blank (medium only).

-

Incubation: Incubate the plate for an exposure period of 24 to 72 hours.

-

MTT Addition: After incubation, remove the medium and add 50-100 µL of fresh medium plus 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antimicrobial Activity

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][9] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5] The structural versatility of the pyrazole scaffold allows for modifications that can enhance potency and broaden the spectrum of activity, making them promising candidates for new antimicrobial drug discovery.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of pyrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrazoline 9 | S. aureus (MRSA) | 4 | [18][19] |

| Pyrazoline 9 | E. faecalis | 4 | [18][19] |

| Compound 7 | S. aureus (MRSA) | 3.125 | [20] |

| Compound 21a | S. aureus | 62.5 | [12] |

| Compound 21a | C. albicans | 125 | [12] |

| Compound 21a | A. niger | 7.8 | [12] |

| Compound 5c | S. aureus (MRSA) | 521 µM | [17] |

| Compound 12 | S. aureus (MRSA) | 10 | |

| Compound 12 | C. albicans | 5 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[2]

-

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the broth directly in the 96-well plate. The typical final volume in each well is 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well.

-

Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

-

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives in treating neurodegenerative diseases and acute neuronal injury, such as spinal cord injury. Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties. By mitigating neuroinflammation, these compounds can help protect neurons from secondary damage.

Mechanism of Action: Anti-Neuroinflammation

A key mechanism of neuroprotection is the suppression of pro-inflammatory mediators in the central nervous system. In response to injury or disease, microglia (the resident immune cells of the brain) become activated and release cytotoxic factors like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Pyrazole derivatives can inhibit these processes, often by modulating signaling pathways like Nuclear Factor-kappa B (NF-κB), thereby reducing inflammation-mediated neuronal damage.[19]